

Application Notes and Protocols for Mass Spectrometry of TAM558-Conjugated Antibodies

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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

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Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The covalent attachment of the drug payload, such as TAM558, to the antibody is a critical quality attribute that influences the efficacy, safety, and pharmacokinetics of the ADC. Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive characterization of ADCs, providing precise information on drug-to-antibody ratio (DAR), conjugation sites, and overall structural integrity.

This document provides detailed application notes and protocols for the mass spectrometric analysis of antibodies conjugated with TAM558, a potent payload molecule.^{[1][2][3]} These methodologies are essential for the development, manufacturing, and quality control of novel TAM558-based ADCs.

Characterization of TAM558-Conjugated Antibodies

The primary goals of mass spectrometry analysis of TAM558-conjugated antibodies are to determine:

- **Intact Mass and Drug-to-Antibody Ratio (DAR):** To measure the molecular weight of the intact ADC and determine the distribution and average number of TAM558 molecules

conjugated to each antibody.[4][5]

- Subunit Analysis: To analyze the light and heavy chains separately to confirm drug load distribution.
- Peptide Mapping and Conjugation Site Localization: To identify the specific amino acid residues (e.g., cysteines or lysines) where TAM558 is attached.[6][7]

The following sections detail the experimental protocols to achieve these analytical goals.

Experimental Protocols

Intact Mass Analysis for DAR Determination

This protocol is designed to determine the average DAR and the distribution of different drug-loaded species.

2.1.1. Sample Preparation (Deglycosylation)

To simplify the mass spectra and improve accuracy, it is recommended to remove the N-linked glycans from the antibody.

- To 20 µg of the TAM558-conjugated antibody (in a suitable buffer like PBS), add 1 µL of PNGase F.
- Incubate the mixture at 37°C for 2 hours.

2.1.2. LC-MS Analysis of Intact Deglycosylated ADC

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is used to separate and analyze the different ADC species.[8]

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A shallow gradient from 20% to 60% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- MS System: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
[9]
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Data Analysis: The raw mass spectra are deconvoluted to obtain the zero-charge mass of each ADC species. The relative abundance of each species is used to calculate the average DAR.

Middle-Down Analysis

This approach involves analyzing the reduced light and heavy chains of the ADC to provide more detailed information on drug distribution.

2.2.1. Sample Preparation (Reduction)

- To 20 µg of the TAM558-conjugated antibody, add Dithiothreitol (DTT) to a final concentration of 10 mM.
- Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.

2.2.2. LC-MS Analysis of Reduced Subunits

- LC System and Column: Same as for intact mass analysis.
- Gradient: An optimized gradient to separate the light and heavy chains, for example, 30% to 70% Mobile Phase B over 10 minutes.
- MS System and Settings: Same as for intact mass analysis.
- Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.

Peptide Mapping for Conjugation Site Analysis

This bottom-up approach provides the highest resolution for identifying the exact amino acid residues conjugated with TAM558.

2.3.1. Sample Preparation (Denaturation, Reduction, Alkylation, and Digestion)

- Denaturation: To 50 µg of the ADC, add Guanidine-HCl to a final concentration of 6 M.
- Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
- Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
- Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
- Digestion: Add Trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C for 4 hours. For cysteine-conjugated ADCs, other proteases like Lys-C might be used in combination with Trypsin to ensure efficient digestion around the conjugation site.

2.3.2. LC-MS/MS Analysis of Peptides

- LC System: A nano-flow UHPLC system is recommended for optimal sensitivity.
- Column: A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm x 150 mm, 2 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient for peptide separation, for example, 5% to 40% Mobile Phase B over 60 minutes.
- MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion).

- Acquisition Mode: Data-Dependent Acquisition (DDA) to acquire MS/MS spectra of the most abundant peptide ions.
- Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence, with TAM558 specified as a variable modification on relevant amino acids (e.g., Cysteine). The software will identify the TAM558-conjugated peptides and pinpoint the exact site of attachment.

Data Presentation

Quantitative data from the mass spectrometry analysis should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Intact Mass Analysis and DAR Distribution of a TAM558-Conjugated Antibody (Example Data)

Species	Measured Mass (Da)	Theoretical Mass (Da)	Relative Abundance (%)
D0	148,000	148,000	5
D1	149,604	149,604	15
D2	151,208	151,208	25
D3	152,812	152,812	30
D4	154,416	154,416	20
D5	156,020	156,020	5
Average DAR	3.0		

Note: Theoretical masses are based on the antibody sequence and the molecular weight of TAM558 (1603.96 g/mol).[\[3\]](#)

Table 2: Middle-Down Analysis of a TAM558-Conjugated Antibody (Example Data)

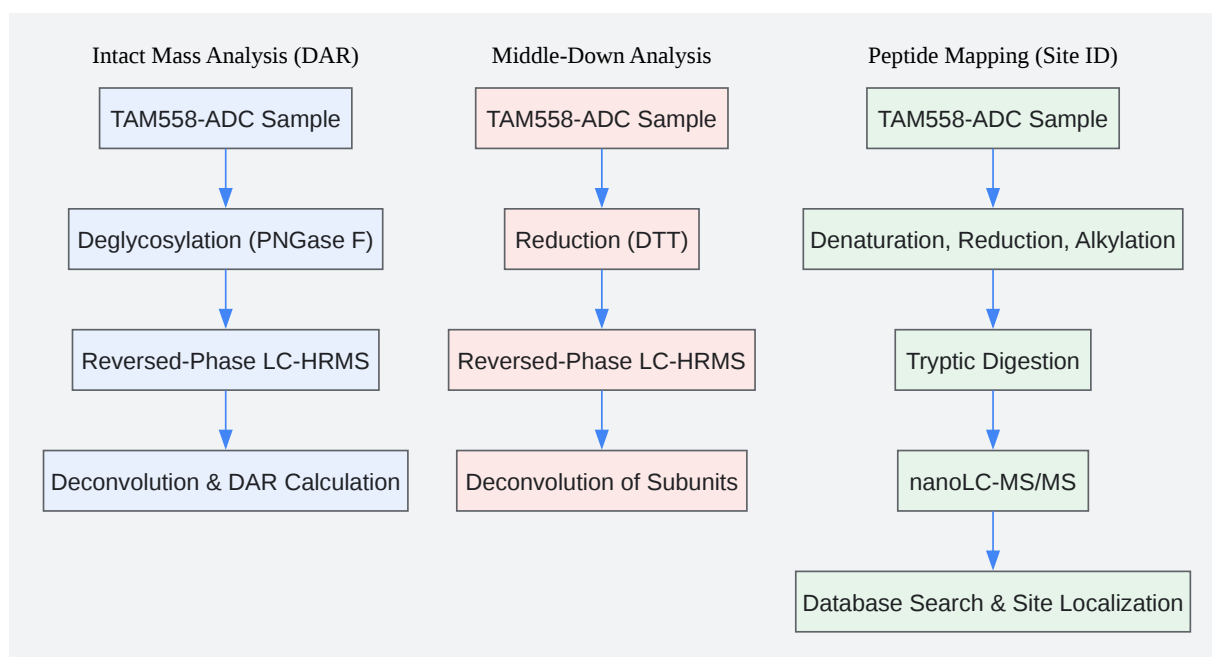
Chain	Species	Measured Mass (Da)	Theoretical Mass (Da)
Light Chain	LC	23,500	23,500
LC + 1 TAM558	25,104	25,104	
Heavy Chain	HC	50,500	50,500
HC + 1 TAM558	52,104	52,104	
HC + 2 TAM558	53,708	53,708	

Table 3: Peptide Mapping Summary of a TAM558-Conjugated Antibody (Example Data)

Peptide Sequence	Modification	Measured Mass (Da)	Theoretical Mass (Da)	Conjugation Site
VCESV...	TAM558	3456.78	3456.79	Cys22
TPEVTCVVVDV SHEDPEVK	TAM558	2145.02	2145.03	Cys220
...

Visualizations

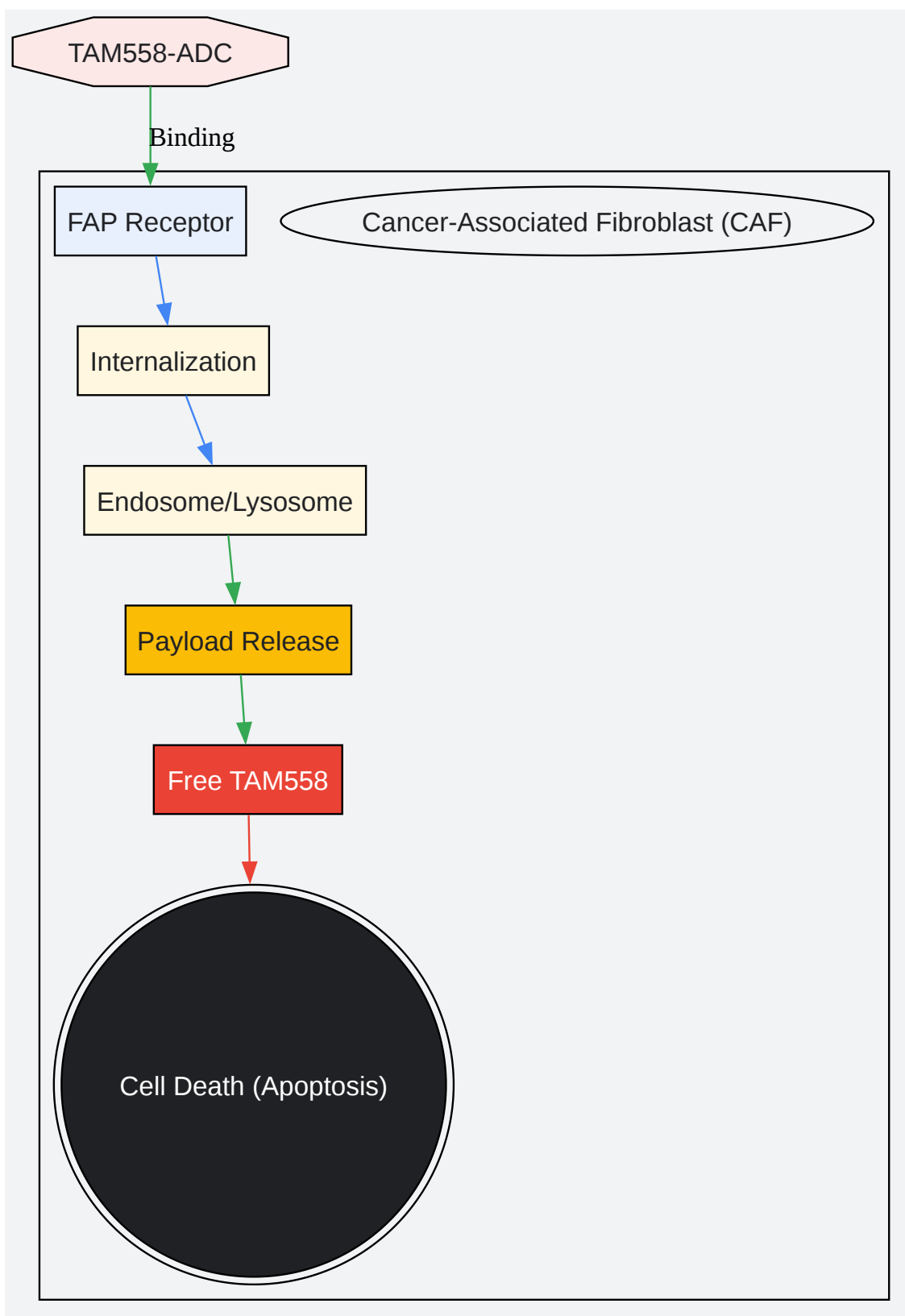
Diagrams illustrating workflows and pathways are crucial for clear communication of complex processes.



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Caption: Experimental workflow for mass spectrometry analysis of TAM558-conjugated antibodies.

OMTX705, an ADC containing a TAM558-related payload, targets the Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[10] Upon binding to FAP, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.



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Caption: Mechanism of action for a FAP-targeting TAM558-conjugated antibody.

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